molecular formula C10H12N2O3 B1349698 4-(4-Morpholinyl)-picolinic acid CAS No. 66933-68-4

4-(4-Morpholinyl)-picolinic acid

Cat. No. B1349698
CAS RN: 66933-68-4
M. Wt: 208.21 g/mol
InChI Key: WNGUXTKNKZIMJC-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)-picolinic acid is a compound that can be associated with morpholine and picolinic acid derivatives. Morpholine is a versatile heterocycle used in various chemical syntheses, including pharmaceuticals and agrochemicals. Picolinic acid, a pyridine derivative, is known for its role in metal chelation and as a building block in coordination chemistry. The combination of these two moieties in 4-(4-Morpholinyl)-picolinic acid suggests potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related morpholine derivatives has been reported in several studies. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized through a five-step process involving reductive amination and intramolecular acetalization . Another study reported the synthesis of a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which was structurally elucidated using various spectroscopic methods . These synthetic routes provide insights into the potential synthesis of 4-(4-Morpholinyl)-picolinic acid, which could involve similar strategies of functional group transformations and ring formation.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex and is often elucidated using spectroscopic techniques. For example, the structure of a morpholine derivative was determined using UV, FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations . The analysis of molecular structure is crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and shown to possess antimicrobial activity . Additionally, the formation of charge-transfer complexes with morpholine has been studied, indicating the ability of morpholine derivatives to engage in electron donor-acceptor interactions . These reactions are indicative of the potential reactivity of 4-(4-Morpholinyl)-picolinic acid in forming bioactive compounds or materials with specific electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. For instance, the nonlinear optical properties and thermal behavior of a morpholine derivative were explored, revealing its potential as a future nonlinear optical (NLO) material . The electrochemical synthesis of 4-picolinic acid, a related compound, has been achieved, demonstrating the feasibility of electrochemical methods in the synthesis of picolinic acid derivatives . These studies suggest that 4-(4-Morpholinyl)-picolinic acid could exhibit unique physical and chemical properties suitable for various applications.

Scientific Research Applications

Antimicrobial Activities and DNA Interactions

4-(4-Morpholinyl)-picolinic acid derivatives demonstrate significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. These compounds, including related derivatives like 4-methoxy-pyridine-2-carboxylic acid and 4-chloro-pyridine-2-carboxylic acid, have been characterized through spectroscopic techniques and density functional theory (DFT) calculations. Their interactions with DNA have been analyzed, showing that the 4-methoxy derivative exhibits a higher level of interaction with DNA compared to its counterparts. This suggests potential applications in the development of new antimicrobial agents and for targeting specific DNA sequences in therapeutic applications (Tamer et al., 2018).

Optoelectronic Properties in Polymer Light-Emitting Devices

A picolinic acid derivative incorporating an 1,3,4-oxadiazole unit and its bicyclometalated iridium complex have been synthesized and characterized for use in polymer light-emitting devices (PLEDs). The study of its optoelectronic properties revealed improved luminance efficiency and peak brightness when used in double-layer PLEDs. This indicates the potential of 4-(4-Morpholinyl)-picolinic acid derivatives for enhancing the performance of optoelectronic devices, providing a pathway for the development of more efficient and brighter light-emitting materials (Xiao et al., 2009).

Modulation of Antibiotic Activity Against Multidrug Resistant Strains

Compounds related to 4-(4-Morpholinyl)-picolinic acid, such as 4-(Phenylsulfonyl) morpholine, have shown modulating activity against multidrug-resistant strains of bacteria. This suggests that modifications to the 4-(4-Morpholinyl)-picolinic acid structure could yield derivatives with potential as resistance-modifying agents. These agents could enhance the efficacy of existing antibiotics against resistant bacterial strains, addressing a critical need in the fight against antibiotic resistance (Oliveira et al., 2015).

Fluorescent Probes for Cu2+ Detection in Living Cells

Derivatives of picolinic acid, like those related to 4-(4-Morpholinyl)-picolinic acid, have been developed into fluorescent probes capable of detecting Cu2+ ions in living cells with high sensitivity and selectivity. These probes exhibit significant red shifts in both absorption and emission spectra upon binding to Cu2+, enabling precise detection of this metal ion in biological environments. This application is particularly relevant for bioimaging and the study of copper's role in biological processes (Chen et al., 2013).

properties

IUPAC Name

4-morpholin-4-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)9-7-8(1-2-11-9)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGUXTKNKZIMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368782
Record name 4-(Morpholin-4-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Morpholinyl)-picolinic acid

CAS RN

66933-68-4
Record name 4-(Morpholin-4-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholin-4-yl)pyridine-2-carboxylic acid
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